Comparison of Kinetic Parameters (Km) for Different S6 Kinase Peptide Substrates
For a fully activated S6K1 catalytic domain construct, the Km for the model peptide substrate (RRRLSSLRA) was determined to be 4-5 µM, and the Km for ATP was 5-6 µM . In contrast, a classic shorter S6 peptide (RRLSSLRA) exhibited a much higher apparent Km of 0.18 mM (180 µM) in assays with crude cell extracts stimulated by fibroblast growth factor (FGF) [1]. This 36- to 45-fold difference in Km indicates a substantially higher affinity of the activated enzyme for the longer peptide substrate under comparable conditions .
| Evidence Dimension | Michaelis Constant (Km) for peptide substrate |
|---|---|
| Target Compound Data | 4-5 µM (for RRRLSSLRA, a core motif in S6 Kinase Substrate Peptide 32) |
| Comparator Or Baseline | RRLSSLRA: 180 µM (0.18 mM) |
| Quantified Difference | 36- to 45-fold lower Km (higher affinity) |
| Conditions | Target: Fully activated recombinant S6K1 catalytic domain vs. Comparator: FGF-stimulated crude cell extract S6 kinase |
Why This Matters
A lower Km value signifies that the substrate can be phosphorylated efficiently at a lower concentration, reducing reagent costs and increasing assay sensitivity for high-throughput screening.
- [1] Pelech, S. L., Olwin, B. B., & Krebs, E. G. (1986). Fibroblast growth factor treatment of Swiss 3T3 cells activates a subunit S6 kinase that phosphorylates a synthetic peptide substrate. Proceedings of the National Academy of Sciences, 83(16), 5968–5972. View Source
